Cas no 24867-04-7 (2-(4-Chlorophenyl)methylpentanedioic Acid)

2-(4-Chlorophenyl)methylpentanedioic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-chlorophenyl)methyl]pentanedioic acid
- 2-p-Chlorbenzylglutarsaeure
- NE46334
- Z1270387230
- 2-(4-Chlorophenyl)methylpentanedioic Acid
-
- Inchi: 1S/C12H13ClO4/c13-10-4-1-8(2-5-10)7-9(12(16)17)3-6-11(14)15/h1-2,4-5,9H,3,6-7H2,(H,14,15)(H,16,17)
- InChI Key: WRYLMBSIVXCOPU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC(C(=O)O)CCC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 272
- Topological Polar Surface Area: 74.6
2-(4-Chlorophenyl)methylpentanedioic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C613843-25mg |
2-[(4-Chlorophenyl)methyl]pentanedioic Acid |
24867-04-7 | 25mg |
$ 70.00 | 2022-06-06 | ||
TRC | C613843-250mg |
2-[(4-Chlorophenyl)methyl]pentanedioic Acid |
24867-04-7 | 250mg |
$ 365.00 | 2022-06-06 | ||
Enamine | EN300-76278-1.0g |
2-[(4-chlorophenyl)methyl]pentanedioic acid |
24867-04-7 | 95.0% | 1.0g |
$470.0 | 2025-03-21 | |
Enamine | EN300-76278-0.5g |
2-[(4-chlorophenyl)methyl]pentanedioic acid |
24867-04-7 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
1PlusChem | 1P01AIGF-50mg |
2-[(4-chlorophenyl)methyl]pentanedioic acid |
24867-04-7 | 95% | 50mg |
$133.00 | 2025-03-19 | |
1PlusChem | 1P01AIGF-1g |
2-[(4-chlorophenyl)methyl]pentanedioic acid |
24867-04-7 | 95% | 1g |
$558.00 | 2025-03-19 | |
1PlusChem | 1P01AIGF-2.5g |
2-[(4-chlorophenyl)methyl]pentanedioic acid |
24867-04-7 | 95% | 2.5g |
$1203.00 | 2024-05-21 | |
1PlusChem | 1P01AIGF-100mg |
2-[(4-chlorophenyl)methyl]pentanedioic acid |
24867-04-7 | 95% | 100mg |
$182.00 | 2025-03-19 | |
Aaron | AR01AIOR-2.5g |
2-[(4-chlorophenyl)methyl]pentanedioic acid |
24867-04-7 | 95% | 2.5g |
$1295.00 | 2023-12-14 | |
A2B Chem LLC | AV69295-1g |
2-[(4-chlorophenyl)methyl]pentanedioic acid |
24867-04-7 | 95% | 1g |
$530.00 | 2024-04-20 |
2-(4-Chlorophenyl)methylpentanedioic Acid Related Literature
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on 2-(4-Chlorophenyl)methylpentanedioic Acid
Professional Introduction to 2-(4-Chlorophenyl)methylpentanedioic Acid (CAS No. 24867-04-7)
2-(4-Chlorophenyl)methylpentanedioic Acid, chemically designated as 2-(4-chlorophenyl)methylpentanedioic acid, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. With a CAS number of 24867-04-7, this molecule has garnered attention due to its structural complexity and potential applications in drug development. The compound features a pentanedioic acid backbone, which is a well-known moiety in medicinal chemistry, often employed for its ability to interact with biological targets through multiple hydrogen bonding interactions.
The presence of a 4-chlorophenyl substituent at the second carbon of the pentanedioic acid chain introduces unique electronic and steric properties to the molecule. This chloro-substituted aromatic ring can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. In recent years, the integration of halogenated aromatic compounds into drug candidates has been extensively studied, owing to their enhanced bioavailability and improved pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies have shown that the 4-chlorophenyl group in 2-(4-chlorophenyl)methylpentanedioic acid can engage in π-stacking interactions with aromatic residues in protein targets, which is a critical factor in drug-receptor binding. This insight has been leveraged to design novel inhibitors targeting various therapeutic areas, including oncology and inflammatory diseases.
The pentanedioic acid moiety, also known as a diacid group, is particularly interesting due to its dual carboxylic functionality. This feature allows for multiple points of interaction with biological targets, enhancing the compound's potential as a pharmacophore. For instance, diacid compounds have been reported to exhibit inhibitory activity against enzymes such as matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue degradation.
In the realm of drug discovery, 2-(4-chlorophenyl)methylpentanedioic acid has been explored as a precursor for more complex molecules. Its structural framework can be modified through various chemical transformations, such as esterification or amidation, to generate derivatives with tailored biological activities. For example, researchers have synthesized analogs of this compound that exhibit potent anti-inflammatory properties by modulating cytokine production pathways.
The synthesis of 2-(4-chlorophenyl)methylpentanedioic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by oxidation and hydrolysis steps. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability, making it feasible to produce larger quantities of this compound for both research and industrial purposes.
Evaluation of the pharmacological properties of 2-(4-chlorophenyl)methylpentanedioic acid has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit the activity of key enzymes involved in disease pathways. Additionally, cell-based models have shown that this compound can modulate signaling cascades relevant to neurodegenerative disorders, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.
The impact of stereochemistry on the biological activity of 2-(4-chlorophenyl)methylpentanedioic acid has also been a focus of recent research. Studies indicate that enantiomeric purity plays a crucial role in determining the efficacy and safety of drug candidates. Chiral resolution techniques have been applied to isolate individual enantiomers, allowing for detailed investigation of their distinct pharmacological profiles.
The environmental and regulatory considerations associated with 2-(4-chlorophenyl)methylpentanedioic acid are also important aspects of its application in pharmaceutical development. Efforts have been made to develop sustainable synthetic methodologies that minimize waste generation and hazardous byproducts. Furthermore, compliance with regulatory guidelines ensures that the compound can be safely used in both research and commercial settings.
In conclusion, 2-(4-chlorophenyl)methylpentanedioic acid (CAS No. 24867-04-7) represents a valuable scaffold in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and potential for derivatization make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its biological activities and synthetic methodologies, this compound is poised to contribute significantly to the development of novel therapeutic agents.
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